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Introduction

GDC-6036 (also known as Divarasib) is a highly potent and selective covalent inhibitor of the
KRAS G12C mutant protein, a key driver in various cancers.[1][2] This document provides
detailed application notes and protocols for assessing the target engagement of GDC-6036 in a
cellular context. Accurate determination of target engagement is crucial for understanding the
mechanism of action, confirming cellular potency, and guiding dose selection in preclinical and
clinical development.[3] GDC-6036 irreversibly binds to the switch Il pocket of KRAS G12C in
its inactive, GDP-bound state, thereby preventing GTP binding and subsequent activation of
downstream oncogenic signaling.[3]

KRAS G12C Signaling Pathway

The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound
state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase
activity of KRAS, leading to its constitutive activation. This results in the persistent stimulation
of downstream effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR
pathways, which drive cell proliferation, survival, and differentiation. GDC-6036 locks KRAS
G12C in the inactive state, effectively shutting down these downstream signals.
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Caption: KRAS G12C Signaling Pathway and GDC-6036 Mechanism of Action.
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Quantitative Data Summary

The following tables summarize the key quantitative parameters of GDC-6036 activity and
target engagement.

Table 1: In Vitro Potency and Selectivity of GDC-6036

Parameter Value Cell Line/Condition Reference

KRAS G12C mutant

Median IC50 Sub-nanomolar ) [1]
cell lines
Biochemical

IC50 vs. KRAS G12C 2.4+£0.2nM nucleotide exchange [4]
assay

L G12C vs. non-G12C
Selectivity >18,000-fold i [1]
cell lines

5 to 20 times more
Relative Potency potent than sotorasib In vitro studies [3]

and adagrasib

Up to 50 times more
) . selective than _ _
Relative Selectivity ) In vitro studies [3]
sotorasib and

adagrasib

Table 2: Target Engagement Assay Parameters
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Assay Parameter Value System Reference
Immunoaffinity o 0.08 fmol/ug of Human tumor
Sensitivity ) [3]
2D-LC-MS/MS total protein samples
Cellular Thermal Increased
) Expected N KRAS G12C
Shift Assay thermal stability ] [5]
Outcome expressing cells
(CETSA) (ATm > Q)
High affinity Recombinant
Fluorescence Expected o
o binding (low nM KRAS G12C [4]
Polarization Outcome

Kd)

protein

Experimental Protocols
Immunoaffinity-Based 2D-LC-MS/MS for Quantifying

Target Occupancy

This highly sensitive method allows for the direct quantification of both free and GDC-6036-

bound KRAS G12C protein in cell lysates or tumor biopsies.[3]
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Caption: Workflow for Immunoaffinity 2D-LC-MS/MS Target Engagement Assay.

Methodology:

e Sample Preparation:

o Harvest cells treated with GDC-6036 or vehicle control. For tissues, homogenize the
biopsy samples.
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o Lyse cells or homogenized tissue in a suitable lysis buffer containing protease and
phosphatase inhibitors to extract total protein.

o Determine the total protein concentration using a standard method (e.g., BCA assay).

e Immunoaffinity Enrichment:

o Incubate the protein lysate with a commercially available anti-RAS antibody conjugated to
magnetic or agarose beads. This step specifically captures both free and GDC-6036-
bound KRAS G12C.

o Wash the beads extensively to remove non-specifically bound proteins.
e On-Bead Digestion:

o Resuspend the beads in a digestion buffer and add trypsin.

o Incubate at 37°C overnight to digest the captured proteins into peptides.
e LC-MS/MS Analysis:

o Analyze the resulting peptide mixture using a two-dimensional liquid chromatography
system coupled to a tandem mass spectrometer (2D-LC-MS/MS).

o Develop a targeted MS method to specifically detect and quantify the unique peptides
corresponding to both the unmodified (free) KRAS G12C and the GDC-6036-adducted
KRAS G12C.

o Data Analysis:
o Calculate the peak areas for the free and GDC-6036-bound KRAS G12C peptides.

o Determine the percentage of target engagement using the following formula: % Target
Engagement = [Peak Area of Bound Peptide / (Peak Area of Bound Peptide + Peak Area
of Free Peptide)] x 100

Cellular Thermal Shift Assay (CETSA)
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CETSA is a biophysical assay that measures the thermal stability of a protein in its native
cellular environment. The binding of a ligand, such as GDC-6036, to its target protein, KRAS
G12C, typically increases the protein's resistance to heat-induced denaturation.[5]
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:
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Cell Culture and Treatment:

o Plate KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) and grow to 70-80%
confluency.

o Treat the cells with various concentrations of GDC-6036 or a vehicle control (DMSO) for a
defined period (e.g., 1-4 hours).

Heating Step:
o Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
o Aliquot the cell suspension into PCR tubes.

o Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for
a short duration (e.g., 3 minutes), followed by cooling.

Lysis and Separation:
o Lyse the cells by repeated freeze-thaw cycles.

o Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured and
aggregated proteins.

Detection and Analysis:
o Carefully collect the supernatant containing the soluble protein fraction.

o Analyze the amount of soluble KRAS G12C in each sample by Western blotting using a
specific anti-KRAS antibody or by ELISA.

o Plot the percentage of soluble KRAS G12C as a function of temperature for both GDC-
6036-treated and vehicle-treated samples.

o Determine the melting temperature (Tm) for each condition. The difference in Tm (ATm)
between the treated and control samples indicates the degree of target stabilization by
GDC-6036.
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Immunoprecipitation followed by Western Blotting (IP-

Western)

IP-Western can be used to assess the downstream effects of GDC-6036 on KRAS G12C
signaling. By immunoprecipitating key downstream effectors like RAF, one can probe for
changes in protein-protein interactions following GDC-6036 treatment.

Methodology:

e Cell Lysis and Protein Quantification:
o Treat KRAS G12C mutant cells with GDC-6036 or vehicle control.
o Lyse the cells in a non-denaturing IP lysis buffer.
o Quantify the protein concentration of the lysates.

e Immunoprecipitation:

o Incubate a defined amount of protein lysate with an antibody against a downstream
effector (e.g., anti-RAF1).

o Add Protein A/G agarose or magnetic beads to pull down the antibody-protein complex.
o Wash the beads to remove non-specific binders.
» Western Blotting:

o Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample
buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

o Probe the membrane with an anti-KRAS antibody to detect the amount of KRAS G12C co-
immunoprecipitated with the downstream effector. A decrease in co-IP'd KRAS G12C in
GDC-6036-treated samples would indicate disruption of the signaling complex.
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o As a control, probe a separate blot of the input lysates to ensure equal KRAS G12C

expression across samples.

Fluorescence Polarization (FP) Assay

FP is a powerful in vitro technique to quantify the binding affinity between GDC-6036 and
recombinant KRAS G12C protein. The principle relies on the change in the rotational speed of

a fluorescently labeled molecule upon binding to a larger protein.

Methodology:

e Reagents:
o Recombinant purified KRAS G12C protein.
o A fluorescently labeled small molecule probe that binds to the same pocket as GDC-6036.
o GDC-6036 in a dilution series.

e Assay Procedure:

o In a microplate, combine the recombinant KRAS G12C protein and the fluorescent probe

at fixed concentrations.
o Add increasing concentrations of GDC-6036 to the wells.
o Incubate the plate to allow the binding to reach equilibrium.
o Measurement and Analysis:

o Measure the fluorescence polarization using a plate reader equipped with appropriate

filters.

o As GDC-6036 displaces the fluorescent probe from KRAS G12C, the polarization value

will decrease.

o Plot the change in fluorescence polarization against the concentration of GDC-6036.
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o Fit the data to a suitable binding model to determine the inhibition constant (Ki) or IC50
value, which reflects the binding affinity of GDC-6036 to KRAS G12C.

Conclusion

The protocols outlined in this document provide a comprehensive toolkit for researchers to
effectively assess the target engagement of GDC-6036 in various experimental settings. The
choice of assay will depend on the specific research question, available resources, and the
desired level of quantitation. The immunoaffinity 2D-LC-MS/MS method offers the most
sensitive and direct measure of target occupancy in complex biological samples, while CETSA
provides a robust method to confirm intracellular target binding. IP-Western is valuable for
elucidating the downstream consequences of target engagement, and fluorescence
polarization is ideal for precise in vitro affinity determination.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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